molecular formula C22H23N3O5 B2959784 N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1421489-41-9

N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2959784
CAS No.: 1421489-41-9
M. Wt: 409.442
InChI Key: RCBQXMNHAXDAAV-UHFFFAOYSA-N
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Description

N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic small molecule of significant interest in early-stage pharmacological research. It belongs to a class of compounds featuring an N-[(4-hydroxychroman-4-yl)methyl] backbone, which has been identified as a promising scaffold for the development of novel anti-infective agents. Research on structurally related N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide compounds has demonstrated potent activity in blocking the transmission of malaria by targeting specific Plasmodium proteins, such as Pfs16, which is critical for parasite development in the mosquito vector . This suggests potential applications for this chemical family in parasitology and infectious disease research. Furthermore, the 2-oxopyrrolidin-1-yl moiety present in its structure is a feature commonly explored in medicinal chemistry for its potential bioactivity and has been utilized in the design of protease inhibitors for other viral pathogens, indicating a broader relevance in drug discovery efforts . This compound is provided exclusively for research purposes to investigate its mechanism of action, binding affinity, and efficacy in cellular or biochemical assays. It is intended for use by qualified life science researchers in laboratory settings only.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-19-9-4-11-25(19)16-6-3-5-15(13-16)24-21(28)20(27)23-14-22(29)10-12-30-18-8-2-1-7-17(18)22/h1-3,5-8,13,29H,4,9-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBQXMNHAXDAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Physicochemical Properties

The following table compares the target compound with structurally related oxalamides from the evidence:

Compound Name / ID N1-Substituent N2-Substituent Molecular Formula Molecular Weight Key Features
Target Compound (CAS: 1421489-41-9) 4-Hydroxychroman-4-ylmethyl 3-(2-Oxopyrrolidin-1-yl)phenyl Likely C21H23N3O5 ~397.4* Bicyclic chroman; lactam substituent
N1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide (CAS: 942012-48-8) Phenethyl 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl C21H23N3O3 365.4 Simpler aryl; lacks hydroxylation
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) 5-(2-Hydroxyethyl)-4-methylthiazol 4-Chlorophenyl C20H23ClN4O3S 434.9 Thiazole ring; chlorophenyl
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 22) 4-Methoxyphenethyl 3-Cyanophenyl C18H17N3O3 323.3 Electron-withdrawing cyano group
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (Compound 1c) 2-Fluoro-4-pyridyloxyaryl 4-Chloro-3-(trifluoromethyl)phenyl C23H16ClF4N3O4 534.8 Fluorine substituents; trifluoromethyl

*Estimated based on structural similarity to .

Key Observations:
  • Hydrophilicity: The target compound’s 4-hydroxychroman group likely improves aqueous solubility compared to non-hydroxylated analogues (e.g., Compound 22 in ).
  • Conformational Rigidity : The lactam in the N2-substituent may enhance target binding specificity relative to flexible alkyl chains (e.g., phenethyl in ).

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